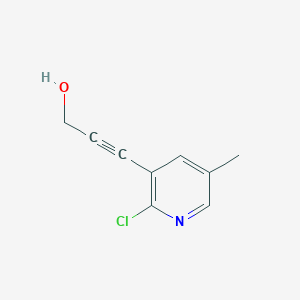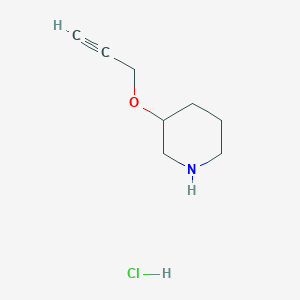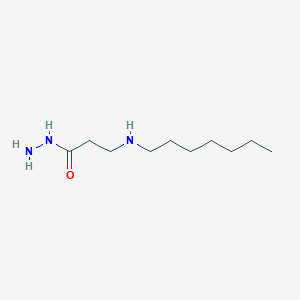
3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol
説明
3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol is a chemical compound with the empirical formula C9H8ClNO . Its molecular weight is 181.62 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCc1cnc (Cl)c (c1)C#CCO . This indicates that the molecule contains a chloro-methylpyridinyl group attached to a prop-2-yn-1-ol group.
科学的研究の応用
Applications in Drug Development and Pharmacology Research on similar compounds often focuses on their potential pharmacological effects and applications in drug development. For example, studies on chlorogenic acid, a phenolic compound, highlight its diverse biological and pharmacological effects, including antioxidant, antibacterial, and anti-inflammatory properties, which could be relevant for compounds with similar functional groups or chemical structures (Naveed et al., 2018). Such properties might indicate potential areas of research for compounds with comparable chemical characteristics.
Environmental Impact and Toxicology Another area of interest could be the environmental impact and toxicology of chemical compounds, where research aims to understand their behavior, degradation, and potential toxic effects in various environmental contexts. This aspect is crucial for assessing the safety and regulatory compliance of chemical substances before their commercial use. The review on the toxicology of chlorpyrifos, focusing on human exposure and neurodevelopmental effects, exemplifies the importance of such studies (Eaton et al., 2008).
Synthesis and Chemical Interactions Research into the synthesis and chemical interactions of specific compounds is foundational for their application in various fields. Understanding the synthetic pathways, chemical stability, and reactivity enables the development of new materials, drugs, or chemical processes. Studies on the synthesis and applications of heterocyclic compounds, such as cyanopyridines, which exhibit a wide range of biological activities, illustrate the significance of this research area (Ghosh et al., 2015).
Safety And Hazards
This compound is identified as harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers .
特性
IUPAC Name |
3-(2-chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-7-5-8(3-2-4-12)9(10)11-6-7/h5-6,12H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEMVFQKOZYKQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673579 | |
| Record name | 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol | |
CAS RN |
1203499-49-3 | |
| Record name | 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1451042.png)

![3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1451045.png)

